molecular formula C25H25FN4O5S B4061932 1-Ethyl-6-fluoro-7-(4-{[4-(methoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-Ethyl-6-fluoro-7-(4-{[4-(methoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B4061932
M. Wt: 512.6 g/mol
InChI Key: ZFCYVPKEGGPPFR-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoro-7-(4-{[4-(methoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the fluoroquinolone class of antibiotics. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections .

Properties

IUPAC Name

1-ethyl-6-fluoro-7-[4-[(4-methoxycarbonylphenyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O5S/c1-3-28-14-18(23(32)33)22(31)17-12-19(26)21(13-20(17)28)29-8-10-30(11-9-29)25(36)27-16-6-4-15(5-7-16)24(34)35-2/h4-7,12-14H,3,8-11H2,1-2H3,(H,27,36)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCYVPKEGGPPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=C(C=C4)C(=O)OC)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethyl-6-fluoro-7-(4-{[4-(methoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves several stepsThe reaction conditions typically involve the use of strong acids, bases, and organic solvents .

Industrial production methods for this compound often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow techniques and advanced purification methods to meet pharmaceutical standards .

Chemical Reactions Analysis

1-Ethyl-6-fluoro-7-(4-{[4-(methoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halogens can yield halogenated quinolones, which may have enhanced antibacterial properties .

Scientific Research Applications

1-Ethyl-6-fluoro-7-(4-{[4-(methoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-6-fluoro-7-(4-{[4-(methoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Similar compounds to 1-Ethyl-6-fluoro-7-(4-{[4-(methoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid include other fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. These compounds share a similar quinolone core but differ in their substituents, which can affect their antibacterial spectrum and pharmacokinetic properties .

The uniqueness of this compound lies in its specific substituents, which may confer unique antibacterial properties and pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-6-fluoro-7-(4-{[4-(methoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Ethyl-6-fluoro-7-(4-{[4-(methoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

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